Technical Whitepaper: Physicochemical Profiling and Structural Characterization of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
Technical Whitepaper: Physicochemical Profiling and Structural Characterization of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
Executive Summary
In contemporary drug discovery and medicinal chemistry, the rational design of small molecules relies heavily on the strategic assembly of distinct pharmacophoric modules. N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a highly specialized chemical building block that exemplifies this modular approach. By integrating a solubilizing pyridine ring, a metabolically stable sulfonamide linker, and a lipophilic thiophene bioisostere, this compound presents a highly tunable physicochemical profile ideal for fragment-based drug design (FBDD) or as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of the molecular weight, theoretical physicochemical properties, and the rigorous, self-validating experimental methodologies required to characterize this molecule.
Structural & Pharmacophoric Modularity
The pharmacological utility of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is dictated by its three core structural domains. Understanding the causality behind why these specific functional groups are combined is critical for predicting the molecule's behavior in biological systems.
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Pyridine-3-yl Domain: The incorporation of a pyridine ring rather than a standard phenyl ring introduces a basic nitrogen atom. This acts as a strong hydrogen-bond acceptor, significantly improving aqueous solubility and providing a distinct vector for target protein interactions (e.g., coordinating with active-site metal ions or interacting with acidic residues).
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Sulfonamide Linker (-SO₂NH-): Sulfonamides are classic bioisosteres for amides but offer superior metabolic stability against proteolytic cleavage. The NH group acts as a potent hydrogen-bond donor, while the two oxygen atoms serve as acceptors. Furthermore, the tetrahedral geometry of the sulfur atom introduces a specific 3D vector, directing the attached thiophene group into adjacent hydrophobic pockets.
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Thiophene-3-yl Domain: Thiophene is a well-established bioisostere for the phenyl ring. It provides a lipophilic domain necessary for π−π stacking and hydrophobic interactions within a receptor site. The use of the 3-substituted thiophene (as opposed to the 2-substituted isomer) often alters the metabolic oxidation profile, potentially mitigating reactive metabolite formation.
Fig 1: Pharmacophoric modularity of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide.
Quantitative Physicochemical Profile
The exact molecular formula of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is C₁₁H₁₂N₂O₂S₂ , yielding a molecular weight of 268.36 g/mol [1]. The table below synthesizes the core quantitative data and explains the mechanistic significance of each parameter in the context of drug development.
| Property | Value | Causality / Mechanistic Significance |
| Molecular Formula | C₁₁H₁₂N₂O₂S₂ | Defines the elemental composition, essential for exact mass calculation in HRMS[1]. |
| Molecular Weight | 268.36 g/mol | Falls well below the 500 Da threshold of Lipinski's Rule of 5, ensuring a higher probability of oral bioavailability and efficient passive diffusion. |
| Monoisotopic Mass | 268.0340 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S); the primary target metric for LC-MS/MS identification. |
| LogP (Estimated) | ~1.8 - 2.2 | Represents an optimal lipophilicity balance. It is lipophilic enough to cross lipid bilayers but hydrophilic enough to maintain solubility in blood plasma. |
| H-Bond Donors (HBD) | 1 | The sulfonamide NH is the sole donor, minimizing desolvation energy penalties when the drug moves from an aqueous environment into a lipophilic membrane. |
| H-Bond Acceptors (HBA) | 4 | Comprising the pyridine N, two sulfonamide O atoms, and the thiophene S. Facilitates aqueous solvation. |
| Rotatable Bonds | 5 | Provides sufficient conformational flexibility to achieve an induced fit within a target protein's binding site without excessive entropic penalties upon binding. |
| Topological Polar Surface Area | 95.7 Ų | TPSA < 140 Ų is generally required for good intestinal absorption. A value of 95.7 Ų suggests excellent cellular permeability. |
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, theoretical values must be empirically validated. The following protocols are designed as self-validating systems , meaning they incorporate internal controls and reference standards to guarantee data accuracy.
Molecular Weight Validation via LC-MS/MS (ESI+)
Causality: Electrospray Ionization in positive mode (ESI+) is specifically chosen because the basic pyridine nitrogen readily accepts a proton ( [M+H]+ ) in acidic mobile phases, yielding a strong, clear signal.
Step-by-Step Protocol:
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System Suitability Test (SST): Prior to sample analysis, inject a known standard (e.g., reserpine) to validate mass accuracy (< 5 ppm error) and column retention stability. This ensures the instrument is properly calibrated.
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Sample Preparation: Dissolve the compound in LC-MS grade methanol to achieve a final concentration of 1 µg/mL.
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Chromatography: Utilize a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Run a gradient using Mobile Phase A (0.1% Formic acid in HPLC-grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Mechanistic note: Formic acid is critical as it acts as a proton source, driving the formation of the [M+H]+ ion.
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Mass Spectrometry: Operate a Quadrupole-Time of Flight (Q-TOF) mass spectrometer in positive ion mode. Monitor for the target exact mass of m/z 269.041.
Lipophilicity (LogP) Determination via OECD 117 (HPLC Method)
Causality: While the traditional shake-flask method (OECD 107)[2] is common, lipophilic amines like this compound can act as surfactants, causing emulsions that skew results. The OECD 117 HPLC method bypasses this by correlating chromatographic retention time with lipophilicity, offering a more reliable and high-throughput self-validating system.
Step-by-Step Protocol:
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Calibration Curve Generation: Inject a mixture of at least six reference substances with known, established LogP values (e.g., aniline, chlorobenzene, toluene) as mandated by OECD guidelines.
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Dead-Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( t0 ).
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Sample Injection: Inject the N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide sample. Record its retention time ( tR ).
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Data Calculation: Calculate the capacity factor ( k′=(tR−t0)/t0 ). Interpolate the compound's LogP from the linear regression of the reference standards' log(k′) vs. known LogP values.
Dissociation Constant (pKa) via Potentiometric Titration (OECD 112)
Causality: This molecule possesses two distinct ionizable centers: the basic pyridine nitrogen (expected pKa ~ 5) and the weakly acidic sulfonamide NH (expected pKa ~ 9-10). Potentiometric titration is chosen because it can accurately resolve multiple ionization events across a broad pH gradient, which is critical for understanding the molecule's charge state at physiological pH (7.4)[3].
Step-by-Step Protocol:
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Electrode Calibration (Self-Validation): Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0). Titrate a reference standard with a known pKa (e.g., p-nitrophenol, pKa 7.15) to confirm system accuracy[3].
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Sample Preparation: Prepare a 0.01 M solution of the test compound in degassed, deionized water. If solubility is a limiting factor, use a methanol-water co-solvent system and perform titrations at multiple co-solvent ratios (e.g., 20%, 30%, 40% methanol).
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Titration: Under a continuous nitrogen purge (to prevent CO₂ absorption which forms carbonic acid and skews the pH), titrate the solution using standardized 0.1 M HCl and 0.1 M NaOH.
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Analysis: Plot the titration curve (pH vs. volume of titrant). Calculate the first derivative of the curve to precisely identify the inflection points. Extrapolate the co-solvent data back to 0% organic modifier (Yasuda-Shedlovsky extrapolation) to determine the true aqueous pKa values.
Fig 2: Self-validating experimental workflow for physicochemical characterization.
References
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Chemical Building Blocks Catalog. Scribd. Document detailing the exact molecular weight (268.36 g/mol ) and formula (C₁₁H₁₂N₂O₂S₂) of specific functional building blocks. Available at:[Link]
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OECD Test Guideline 112: Dissociation Constants in Water. Umwelt-online. Standardized methodology for determining the pKa of chemical substances via titrimetric and conductometric methods. Available at:[Link]
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OECD Test Guideline 107: Partition Coefficient (n-octanol/water). Umwelt-online. Guidelines for the shake-flask method and foundational principles for lipophilicity determination. Available at:[Link]
![Chemical Structure of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](https://i.imgur.com/3f0i5vS.png)
